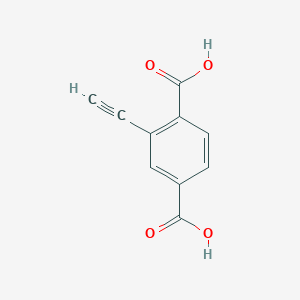

2-Ethynylterephthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUHFDJHPJBEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynylterephthalic Acid and Its Precursors

Direct Synthesis Approaches for 2-Ethynylterephthalic Acid

The direct synthesis of this compound is a challenging endeavor. One conceptual approach involves the direct ethynylation of terephthalic acid. However, this method is often complicated by issues of regioselectivity and the harsh reaction conditions required to activate the aromatic ring, which can lead to low yields and the formation of multiple byproducts.

A more common strategy involves the carboxylation of a diethynylbenzene precursor. For instance, a diethynylbenzene can be converted to a di-Grignard reagent, which is then reacted with carbon dioxide to introduce the carboxylic acid functionalities. While theoretically sound, this method can also suffer from low yields and difficulties in controlling the regioselectivity of the carboxylation.

Precursor Synthesis and Functionalization Pathways

A more prevalent and controlled method for synthesizing this compound involves a multi-step process starting from a pre-functionalized benzene (B151609) ring. This pathway offers greater control over the placement of the functional groups, leading to higher yields and purity of the final product.

A typical precursor is a di-halogenated terephthalic acid derivative, such as dimethyl 2,5-dihaloterephthalate. This compound can then undergo a Sonogashira coupling reaction with a protected acetylene (B1199291) source, like ethynyltrimethylsilane. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. Following the coupling, the protecting group on the acetylene (e.g., trimethylsilyl) is removed under mild basic conditions, and the ester groups are hydrolyzed to yield this compound.

Another pathway involves the use of a Grignard reagent. For example, 1-bromo-2-ethoxynaphthalene (B1337326) can be reacted with magnesium to form a Grignard reagent, which is then carboxylated by introducing carbon dioxide gas. google.com This is followed by hydrolysis in an acidic aqueous solution to obtain the carboxylic acid. google.com This method has been reported to produce high reaction yields of over 80% without the need for recrystallization. google.com

Esterification and Derivatization of this compound (e.g., Dimethyl 2-Ethynylterephthalate)

The carboxylic acid groups of this compound can be readily converted into esters, which are often more suitable for subsequent reactions, such as polymerization. The most common derivative is dimethyl 2-ethynylterephthalate. aksci.com

The standard method for this transformation is Fischer esterification. libretexts.org This involves reacting this compound with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. savemyexams.comrsc.org The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. savemyexams.com While effective, this method is reversible and may result in yields of around 50%. savemyexams.com

To improve yields, alternative esterification methods can be employed. One such method uses hydrogen peroxide and sulfuric acid as a condensing agent, which has been shown to increase yields up to 98% with minimal side products. asianpubs.org Another approach is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-ethynylterephthaloyl chloride can then be reacted with methanol to give dimethyl 2-ethynylterephthalate in high yield. google.com This two-step process is often preferred for its high efficiency and the irreversible nature of the final step.

Comparative Analysis of Synthetic Yields and Selectivity in this compound Production

| Synthetic Pathway | Key Reactions | Typical Yields | Selectivity |

| Precursor Functionalization | Sonogashira coupling of a dihaloterephthalate followed by deprotection and hydrolysis | 38% (for Sonogashira coupling step) rsc.org | High regioselectivity due to pre-functionalized starting material. |

| Grignard Carboxylation | Formation of a Grignard reagent from a bromo-aromatic followed by reaction with CO2 | >80% google.com | High regioselectivity determined by the position of the bromine atom. |

| Fischer Esterification | Carboxylic acid and alcohol with an acid catalyst | ~50% savemyexams.com | Not applicable for this reaction type. |

| Acid Chloride Esterification | Conversion to acid chloride followed by reaction with alcohol | High | Not applicable for this reaction type. |

| Esterification with H2O2/H2SO4 | Carboxylic acid and alcohol with H2O2 and H2SO4 | Up to 98% asianpubs.org | Not applicable for this reaction type. |

The precursor functionalization pathway, particularly utilizing the Sonogashira coupling, offers excellent control over the molecular architecture, ensuring high regioselectivity. Although individual step yields, such as the 38% reported for a specific Sonogashira coupling, might seem moderate, the purity of the product is generally high. rsc.org In contrast, the Grignard carboxylation route can provide very high yields (over 80%) for the carboxylation step itself. google.com

For the derivatization into esters, converting the carboxylic acid to an acid chloride before reacting with an alcohol generally provides higher yields than direct Fischer esterification. However, the use of reagents like thionyl chloride adds extra steps and requires careful handling. The method employing hydrogen peroxide and sulfuric acid presents a highly efficient alternative for direct esterification, with reported yields reaching up to 98%. asianpubs.org Ultimately, the optimal synthetic strategy depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactivity and Transformational Chemistry of 2 Ethynylterephthalic Acid

Alkyne Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group (–C≡CH) is a key center of reactivity in 2-ethynylterephthalic acid. Alkynes are known for their ability to undergo a variety of addition and coupling reactions, and the ethynyl moiety in this compound is no exception. masterorganicchemistry.com These reactions provide powerful tools for elaborating the molecular structure and synthesizing more complex derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

One of the most important reactions of terminal alkynes is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is highly valued for its mild reaction conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling can be used to attach a wide range of aryl or vinyl substituents to the ethynyl group. This transformation is crucial for the synthesis of functionalized polymers, conjugated materials, and pharmacologically active compounds. The general scheme for the Sonogashira coupling of this compound is shown below:

Table 1: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The reaction proceeds through a catalytic cycle involving both palladium and copper. vedantu.com The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, while the copper acetylide is formed from the terminal alkyne. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium catalyst. vedantu.com

Hydration and Hydrofunctionalization Reactions

The ethynyl group of this compound can also undergo hydration and other hydrofunctionalization reactions. Hydration of an alkyne involves the addition of water across the triple bond, typically catalyzed by a mercury(II) salt in acidic conditions. This reaction initially forms an enol, which then tautomerizes to the more stable keto form. masterorganicchemistry.com In the case of this compound, hydration would lead to the formation of a 2-acetylterephthalic acid derivative.

Hydrofunctionalization reactions, a broader class of reactions, involve the addition of H-X across the alkyne, where X can be a variety of functional groups. These reactions provide a versatile route to functionalized alkenes. For example, hydrohalogenation (addition of HX) and hydroamination (addition of HNR2) can be achieved under appropriate catalytic conditions.

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups (–COOH) on the terephthalic acid backbone are another major site of reactivity. These groups can undergo a range of reactions typical of carboxylic acids, including condensation reactions to form esters and amides, and acid-base reactions. numberanalytics.com

Condensation Reactions and Ester Formation

Carboxylic acids readily react with alcohols in the presence of an acid catalyst to form esters, in a process known as Fischer esterification. savemyexams.comlibretexts.org This is a reversible condensation reaction where a molecule of water is eliminated. unizin.org For this compound, both carboxylic acid groups can be esterified, leading to the formation of diesters.

The esterification of this compound can be carried out using a variety of alcohols, from simple alkanols to more complex polyols. The choice of alcohol determines the properties of the resulting ester, which can be tailored for specific applications, such as in the synthesis of polyesters or as intermediates in the preparation of pharmaceuticals.

Table 2: Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. The use of dehydrating agents can also be employed to increase the yield of the ester. numberanalytics.com

Acid-Base Chemistry in Organic Contexts

Carboxylic acids are acidic due to the ability of the carboxyl group to donate a proton (H+). savemyexams.com In an aqueous solution, this compound can donate two protons, and its acidity can be quantified by its pKa values. The pKa is a measure of the strength of an acid, with a lower pKa value indicating a stronger acid. utexas.edu

The acidity of this compound is influenced by the electron-withdrawing nature of the ethynyl group and the other carboxylic acid group. These groups help to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to benzoic acid. The dissociation constants for terephthalic acid are pK1 = 3.54 and pK2 = 4.46 at 25 °C. nih.gov The presence of the ethynyl substituent is expected to slightly increase the acidity.

In organic reactions, the acidity of the carboxylic acid groups is important for several reasons. It allows the molecule to act as a proton source, catalyzing certain reactions. Furthermore, the carboxylate anion, formed by deprotonation with a base, can act as a nucleophile in various substitution reactions.

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity of the ring is significantly influenced by the existing substituents. numberanalytics.com Both the ethynyl and carboxylic acid groups are deactivating and meta-directing. numberanalytics.com This means that they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to themselves.

Given the substitution pattern of this compound (substituents at positions 1, 2, and 4), the remaining available positions for substitution are at C3, C5, and C6. The directing effects of the existing groups would favor substitution at the C5 position, which is meta to both the ethynyl group at C2 and the carboxylic acid at C1, and also meta to the carboxylic acid at C4.

However, the strong deactivating nature of the substituents makes electrophilic aromatic substitution on this compound challenging. researchgate.net Harsh reaction conditions, such as high temperatures and the use of strong Lewis acid catalysts, may be required to achieve functionalization of the aromatic ring. udayton.edu Examples of such reactions could include nitration, halogenation, or sulfonation, although the yields might be low due to the deactivated nature of the ring. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Acetylterephthalic acid |

| 2-(Arylethynyl)terephthalic acid |

| 2-(Vinylethynyl)terephthalic acid |

| 2-Ethynylterephthalate diester |

| Benzoic acid |

Research Findings on the Multi-Component Reactions of this compound Remain Undocumented in Surveyed Literature

Despite a comprehensive search of scientific databases and literature, specific examples of this compound being utilized as a reactant in multi-component organic reactions (MCRs) have not been found. Consequently, a detailed discussion and data tables concerning its role in such transformations cannot be provided at this time.

Multi-component reactions are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural features from each of the starting materials. These reactions are highly valued in medicinal chemistry and materials science for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.

Prominent examples of MCRs include the Ugi and Passerini reactions, both of which classically involve a carboxylic acid as a key component.

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.

Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide.

Theoretically, this compound, with its two carboxylic acid groups and an ethynyl (acetylene) moiety, presents as a promising candidate for MCRs. The dicarboxylic nature could lead to the formation of unique polymeric or macrocyclic structures. The ethynyl group could also participate in certain types of MCRs or be available for post-MCR modifications, further increasing molecular complexity.

However, the absence of published research detailing the use of this compound in reactions like the Ugi, Passerini, or other multi-component syntheses means that its reactivity profile, the types of products formed, and the optimal reaction conditions remain unexplored in this context within the public domain. Further research would be necessary to elucidate the potential of this compound in the field of multi-component chemistry.

Applications of 2 Ethynylterephthalic Acid in Advanced Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The tunability of their structure and function has made them a focal point of intensive research. researchgate.netnih.gov 2-Ethynylterephthalic acid has emerged as a valuable component in the MOF synthesis toolkit. cd-bioparticles.netnanomxenes.com

This compound as a Carboxylate Linker in MOF Construction

The general structure of a terephthalic acid-based linker is a cornerstone in MOF chemistry, as exemplified by the iconic MOF-5, which utilizes terephthalic acid (benzene-1,4-dicarboxylic acid) to link Zn4O clusters. researchgate.net The introduction of the ethynyl (B1212043) group on the terephthalate (B1205515) scaffold, as in this compound, adds a layer of functionality without significantly altering the fundamental linking capability of the carboxylate groups.

Alkyne-Functionalized MOFs for Post-Synthetic Modification

The presence of the alkyne (ethynyl) group in this compound is its most distinguishing feature, rendering the resulting MOFs amenable to post-synthetic modification (PSM). nih.gov PSM is a powerful strategy for introducing new functionalities into a pre-existing MOF structure without altering its underlying topology. nih.govmdpi.com This technique overcomes the limitations of direct synthesis, where certain functional groups might not be stable under the conditions required for MOF formation. researchgate.net

The alkyne group is a particularly useful handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, polymers, and biomolecules, to the MOF framework. nih.gov This functionalization can dramatically alter the properties of the MOF, tailoring it for specific applications such as chemical sensing, catalysis, and drug delivery. mdpi.comchemrxiv.org For instance, the introduction of specific binding sites can enhance the selectivity of the MOF for certain guest molecules.

Structural Diversity and Tunability of 2-Ethynylterephthalate-Based MOFs

The combination of metal ions and organic linkers in MOF synthesis allows for a high degree of structural diversity and tunability. rsc.orgaps.org The choice of metal ion, with its specific coordination preferences, and the geometry and functionality of the organic linker collectively determine the final architecture of the framework. rsc.orgekb.eg By employing this compound with various metal centers (e.g., zinc, copper, zirconium), a range of MOFs with different topologies and pore environments can be synthesized. berkeley.edu

Furthermore, the concept of mixed-linker MOFs, where this compound is used in conjunction with other dicarboxylate linkers, offers another avenue for fine-tuning the properties of the resulting materials. chemrxiv.org This approach allows for the controlled incorporation of different functionalities within the same framework, leading to materials with enhanced or entirely new properties. The ability to systematically vary the components of the MOF provides a powerful tool for designing materials with desired characteristics for targeted applications.

Role in Coordination Polymers (CPs)

Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. mdpi.comresearchgate.net While MOFs are a subclass of CPs, the term CP is often used more broadly to describe a wider range of metal-ligand network structures, which may or may not be porous. unica.it this compound also plays a crucial role in the development of novel coordination polymers.

Development of 2D and 3D Coordination Polymer Architectures

The self-assembly of metal ions and 2-ethynylterephthalate ligands can lead to the formation of coordination polymers with varying dimensionalities. The structure of these polymers is influenced by factors such as the coordination geometry of the metal ion, the nature of the solvent, and the reaction temperature. nih.gov By carefully controlling these parameters, it is possible to direct the synthesis towards one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govmdpi.com

For example, the use of ancillary ligands in addition to this compound can influence the final dimensionality of the coordination polymer. These auxiliary ligands can cap certain coordination sites on the metal center, preventing the extension of the network in a particular direction and favoring the formation of 1D or 2D structures. The resulting 2D layered structures can exhibit interesting properties, such as the ability to intercalate guest molecules between the layers. The development of 3D coordination polymers using this linker can lead to robust, interpenetrated networks with potential applications in selective sorption. mdpi.com

Polymer Chemistry and Macromolecular Architectures

The unique trifunctional nature of this compound, which possesses two carboxylic acid groups and a reactive ethynyl group on an aromatic ring, makes it a highly valuable monomer in polymer chemistry. This structure allows for its integration into complex macromolecular architectures through various polymerization and modification strategies. Its rigid phenylene unit contributes to the thermal and mechanical stability of the resulting polymers, while the distinct reactivity of its functional groups enables the design of materials with precisely controlled structures and properties.

Incorporation into Polymeric Networks via Ethynyl Group

The formation of three-dimensional polymeric networks is a critical strategy for creating robust materials with high thermal stability, chemical resistance, and tailored mechanical properties. Crosslinking reactions transform linear or branched polymer chains into a single, insoluble macromolecule. foodpackagingforum.org this compound is an exceptional building block for creating such networks due to the versatile reactivity of its ethynyl group.

One primary approach involves a two-step process. First, the dicarboxylic acid functionality of this compound is used to synthesize linear polymers through condensation polymerization. byjus.com For example, reaction with diols or diamines leads to the formation of polyesters or polyamides, respectively. savemyexams.com In these initial polymers, the ethynyl group remains as a pendant, reactive site along the polymer backbone. The second step involves crosslinking these linear polymers by inducing the pendant ethynyl groups to react. This can be achieved through several methods:

Thermal or Metal-Catalyzed Cyclotrimerization: Heating the polymer or treating it with a suitable catalyst can cause three ethynyl groups to undergo a [2+2+2] cycloaddition reaction, forming a highly stable benzene (B151609) ring as the cross-link. This creates a very rigid and thermally stable network structure.

Diels-Alder Reactions: The ethynyl group can act as a dienophile in Diels-Alder reactions with diene-functionalized molecules or other polymer chains, forming cyclohexadiene linkages.

Acetylenic Coupling: Oxidative coupling reactions (e.g., Glaser or Eglinton coupling) can link two ethynyl groups together to form a diacetylene (buta-1,3-diyne) bridge between polymer chains.

Alternatively, the ethynyl group can participate directly in the primary polymerization reaction to form the main chain of the polymer. The Sonogashira coupling reaction, a palladium-copper catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful method for this purpose. mdpi.com By reacting this compound with an aryl dihalide, conjugated polymers known as poly(arylene ethynylene)s can be synthesized. mdpi.com The carboxylic acid groups in such polymers can then be used to control solubility or serve as sites for subsequent crosslinking or functionalization.

The table below summarizes potential polymerization reactions involving the ethynyl group of this compound for network formation.

| Reaction Type | Reactants/Conditions | Resulting Linkage | Network Characteristics |

| Cyclotrimerization | Heat or Metal Catalyst (e.g., Co, Rh) | 1,3,5-Trisubstituted Benzene Ring | High rigidity, thermal stability |

| Sonogashira Coupling | Aryl Dihalide, Pd/Cu Catalyst, Base | Arylene-Ethynylene | Conjugated, semi-rigid network |

| Oxidative Coupling | Oxidizing Agent (e.g., Cu(II) salts), Base | Diacetylene (Butadiyne) | Linear rigid cross-link |

| Diels-Alder Reaction | Diene-functionalized comonomer | Substituted Cyclohexadiene | Thermally reversible (if designed) |

These strategies allow for the creation of diverse polymeric networks where the density of cross-links and the resulting material properties can be finely tuned by controlling the reaction conditions and the ratio of reactive groups.

Covalent Modification Strategies for Polymer Functionalization

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that might be inaccessible through direct polymerization of functional monomers. rsc.org This approach involves creating a precursor polymer with reactive handles, which are later converted into the desired functional groups. nih.gov Polymers incorporating this compound units are excellent candidates for PPM due to the presence of both ethynyl and carboxylic acid groups, which offer orthogonal reaction pathways for covalent functionalization.

Modification via the Ethynyl Group:

The terminal alkyne is a highly versatile functional group for covalent modification, most notably through "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its high efficiency, selectivity, and tolerance of a wide range of other functional groups. nih.gov A polymer containing pendant ethynyl groups (from this compound) can be readily reacted with molecules bearing an azide (B81097) group. This allows for the covalent attachment of a vast array of functionalities, including:

Biomolecules: Peptides, sugars, or DNA can be attached for applications in bioconjugation and biomaterials.

Fluorophores: Dyes and fluorescent probes can be grafted onto the polymer for use in sensors and imaging applications.

Solubilizing Groups: Molecules like polyethylene (B3416737) glycol (PEG) can be attached to modify the solubility of the polymer in different media. researchgate.net

Modification via the Carboxylic Acid Groups:

If the ethynyl group is used in the main chain formation (e.g., via Sonogashira coupling), the carboxylic acid groups become available for post-polymerization modification. Standard organic reactions can be employed to functionalize these groups:

Esterification: Reaction with various alcohols in the presence of an acid catalyst can introduce new ester functionalities, altering the polymer's hydrophobicity, solubility, and thermal properties.

Amidation: Coupling with primary or secondary amines using activating agents (like carbodiimides) forms robust amide bonds. This strategy is widely used to attach biologically active molecules or to introduce hydrogen-bonding capabilities, which can significantly influence the material's mechanical properties. byjus.com

The table below outlines key covalent modification strategies for polymers containing this compound units.

| Target Group | Reaction | Reagent | Purpose/Application |

| Ethynyl | Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule, Cu(I) catalyst | Grafting of biomolecules, dyes, polymers |

| Ethynyl | Thiol-yne Reaction | Thiol-functionalized molecule, Radical initiator | Surface modification, hydrogel formation |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Modify solubility, hydrophobicity, Tg |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDCI) | Attach bioactive moieties, improve mechanical properties |

These covalent modification strategies provide a modular approach to designing advanced materials, allowing a single precursor polymer to be diversified into a library of functional materials with tailored properties for specific applications.

Supramolecular Chemistry and Self Assembly Utilizing 2 Ethynylterephthalic Acid

Non-Covalent Interactions in 2-Ethynylterephthalic Acid Assemblies

The self-assembly of this compound into ordered superstructures is governed by a sophisticated interplay of non-covalent forces. These interactions, while weaker than covalent bonds, are highly directional and collectively dictate the final architecture and properties of the resulting assemblies. The primary forces at play include hydrogen bonding and π-stacking interactions. mdpi.com

The two carboxylic acid groups on the this compound molecule are powerful directors of its assembly through hydrogen bonding. Carboxylic acids are well-known for forming robust and predictable hydrogen-bonded motifs, most commonly the homosynthon dimer where two carboxyl groups link to form a stable eight-membered ring. mdpi.comethz.ch In the solid state, these dimers can act as supramolecular synthons, propagating into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Table 1: Typical Hydrogen Bond Parameters

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O | 2.6 - 2.8 | Primary motif for chain/sheet formation. ethz.ch |

| Intramolecular H-Bond | O-H···O | ~2.5 - 2.9 | Can influence molecular conformation. nih.gov |

| Water-Carboxylate Bridge | O-H (water)···O (acid) | 2.7 - 3.0 | Can lead to diverse, hydrated networks. mdpi.com |

This table presents generalized data for dicarboxylic acids to illustrate the principles governing this compound assemblies.

Beyond hydrogen bonding, the aromatic nature of the benzene (B151609) ring and the π-system of the ethynyl (B1212043) group in this compound facilitate π-stacking interactions. These interactions occur between the electron-rich π-clouds of adjacent molecules and are crucial for stabilizing the three-dimensional packing of the supramolecular assemblies. researchgate.netrsc.org

The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements, with the latter two often being energetically more favorable due to reduced electrostatic repulsion. usherbrooke.caharvard.edu The presence of both electron-donating and electron-withdrawing character within the molecule can create specific electrostatic potentials that guide aromatic recognition, favoring particular packing motifs. researchgate.net In cocrystals, this compound can engage in charge-transfer π-π complexation with other electron-rich or electron-poor aromatic molecules, further directing the crystal structure. researchgate.net

Host-Guest Chemistry with this compound Derivatives

The principles of molecular recognition that govern the self-assembly of this compound also enable its derivatives to act as components in host-guest systems. nih.govrsc.org While this compound itself can form porous networks capable of including guest molecules, its derivatives are often explicitly designed to create specific binding cavities. researchgate.netttu.edu

By modifying the core structure or by using it as a linker in larger constructs like metal-organic frameworks (MOFs), it is possible to create hosts with tailored size, shape, and chemical functionality. ttu.edunih.gov These hosts can selectively bind guest molecules through a combination of hydrogen bonding, π-stacking, and van der Waals forces. For example, the carboxylate groups can interact with cationic guests, while the aromatic and ethynyl portions can bind neutral or π-rich species. nih.govacs.org The binding event in such systems can often be detected through changes in physical properties, such as fluorescence, making them useful for sensing applications. nih.gov

Directed Self-Assembly of Functional Architectures

The predictable nature of the non-covalent interactions involving this compound allows for its use in the bottom-up fabrication of highly ordered functional materials. This directed self-assembly can be controlled on various surfaces or in solution to produce specific architectures. tue.nl

Aromatic carboxylic acids can form highly organized self-assembled monolayers (SAMs) on various substrates, such as silver and gold surfaces. acs.orgau.dk The carboxylic acid groups serve as robust anchoring points to the surface, while the intermolecular hydrogen bonding and π-stacking interactions between the aromatic backbones drive the formation of a densely packed, crystalline-like layer. diva-portal.orgresearchgate.net

The ethynyl functionality of this compound offers a point for further chemical modification or for influencing the electronic properties of the monolayer. The ability to form well-defined SAMs is critical for applications in molecular electronics, where the monolayer can act as a molecular wire or a component in a sensor. uni-heidelberg.dediva-portal.org By controlling the assembly conditions, it is possible to create either single monolayers or to build up multilayer structures with tailored properties. harvard.edu

At a larger scale, the specific molecular recognition properties of this compound can be harnessed to form discrete nanostructures. google.comnih.gov This can involve self-assembly in solution to form nanoparticles, nanofibers, or gels, where the final morphology is dictated by the balance of intermolecular forces. nih.gov

A prominent application is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.govchemrxiv.org In this context, the carboxylate groups coordinate to metal ions or clusters to form secondary building units, which then assemble into a porous, crystalline three-dimensional network. The ethynyl group can functionalize the pores of the MOF or participate in the framework's electronic properties. The precise geometry of the linker and its functional groups allows for the rational design of these nanostructures with predictable pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis. researchgate.netacs.orgrsc.org

Catalytic Applications and Mechanistic Insights

2-Ethynylterephthalic Acid as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound can act as a ligand, coordinating to metal centers through its carboxylate groups. The electronic properties of the ligand, influenced by the ethynyl (B1212043) substituent, can modulate the catalytic activity of the metal center. While specific studies focusing solely on this compound as a ligand in homogeneous catalysis are not extensively detailed in the provided search results, the broader principles of ligand effects in catalysis are well-established. For instance, the electronic nature of ligands can significantly impact the reactivity and stability of catalytic complexes. Electron-withdrawing groups can enhance the Lewis acidity of the metal center, while electron-donating groups can increase its electron density, influencing its interaction with substrates.

The presence of the ethynyl group in this compound introduces further possibilities for catalytic applications. The alkyne functionality can participate in various catalytic transformations, either directly coordinated to a metal center or as a reactive site for further functionalization of the ligand itself. This dual functionality, combining the coordinating carboxylate groups with a reactive alkyne, offers potential for the design of novel homogeneous catalysts with unique reactivity profiles.

Heterogeneous Catalysis with 2-Ethynylterephthalate-Derived Materials

This compound has found significant application as a building block for heterogeneous catalysts, particularly in the form of metal-organic frameworks (MOFs). These materials offer high surface areas and tunable porosity, making them excellent platforms for catalytic applications.

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as an organic linker allows for the introduction of the reactive ethynyl group into the pores of the MOF. This functionality can be exploited in several ways:

Post-synthetic modification: The ethynyl group can serve as a handle for further chemical reactions after the MOF has been synthesized. This allows for the introduction of various functional groups within the pores, tailoring the catalytic properties of the material for specific reactions.

Active catalytic sites: The ethynyl group itself can act as a catalytic site for certain transformations.

Modulation of electronic properties: The presence of the ethynyl group can influence the electronic environment of the metal nodes, thereby affecting their catalytic activity.

The robust and porous nature of MOFs derived from 2-ethynylterephthalate makes them promising candidates for a range of heterogeneous catalytic reactions. The ability to systematically modify the structure and functionality of these materials provides a powerful tool for designing catalysts with high activity, selectivity, and stability. nih.gov

Table 1: Applications of MOF-Based Catalysts

| MOF Catalyst | Application | Key Features |

|---|---|---|

| Cu-MOF (Terephthalic Acid-Based) | Biodiesel Production | Crystalline structure, high yield (83.33%) |

| Fe-MOF (Terephthalic Acid-Based) | Biodiesel Production | Amorphous structure, lower yield (33.33%) |

| Cr-MOF (Terephthalic Acid-Based) | Biodiesel Production | Amorphous structure, lowest yield (25.00%) |

The mechanism of photocatalysis involves the generation of reactive oxygen species (ROS) upon light irradiation, which can then degrade organic pollutants or drive other chemical reactions. The efficiency of this process depends on factors such as the band gap of the material, the lifetime of the photogenerated charge carriers, and the surface area available for reaction. Materials derived from this compound can contribute to optimizing these properties, for example, by acting as photosensitizers or by creating heterojunctions that promote charge separation.

Table 2: Photocatalytic Degradation Efficiency of Various Pollutants

| Pollutant | Catalyst System | Degradation Efficiency |

|---|---|---|

| Ofloxacin | CN-MCA | 90% in 1 hour semanticscholar.org |

| Ampicillin | CN-MCA | Less efficient than ofloxacin semanticscholar.org |

| Tartrazine | TiO₂ on Al substrate | 63.8% semanticscholar.org |

| Acetamiprid | TiO₂ on Al substrate | 82.3% semanticscholar.org |

| S-Metholachlor | Cu₂S_TiO₂_WO₃ | 61% semanticscholar.org |

Acid-Catalyzed Reactions Involving this compound

The carboxylic acid groups of this compound can participate in acid-catalyzed reactions, acting as either Brønsted or Lewis acids.

While the carboxylic acid groups themselves are primarily Brønsted acids, materials derived from this compound can exhibit Lewis acidity. For example, in MOFs, the metal nodes can act as Lewis acid sites. The coordination environment of these metal centers, which is dictated by the 2-ethynylterephthalate ligand, can be fine-tuned to modulate their Lewis acidity. These Lewis acid sites can catalyze a variety of organic transformations, such as carbonyl-ene reactions and Prins cyclizations. researchgate.net

The introduction of defects or open metal sites within the MOF structure can further enhance Lewis acidity and catalytic activity. The properties of the 2-ethynylterephthalate linker, including its electronic and steric characteristics, play a crucial role in determining the nature and strength of the Lewis acid sites within the resulting material.

The two carboxylic acid groups of this compound are Brønsted acids, capable of donating protons. This inherent acidity allows the molecule itself to catalyze reactions that are promoted by protons. Furthermore, when incorporated into materials like MOFs, the carboxylic acid groups can be oriented in a way that creates a specific acidic environment within the pores.

This can be particularly advantageous for reactions where the precise positioning of an acid catalyst is important for selectivity. The Brønsted acidity of these materials can be utilized in a range of acid-catalyzed reactions, including esterification, transesterification, and the hydrolysis of epoxides. nih.govresearchgate.net The ability to create solid materials with well-defined Brønsted acid sites is a significant advantage of using this compound as a building block for heterogeneous catalysts. nih.gov

"Click Chemistry" as a Tool for Catalyst Development

Extensive research into the applications of "click chemistry," a term coined by Karl Barry Sharpless, has revealed its immense utility in the development of novel catalytic systems. These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for the construction of complex molecular architectures from simple, modular building blocks. Among the most prominent examples of click chemistry are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions lead to the formation of stable 1,2,3-triazole rings, which can serve as robust linkers or functional components within catalytic structures. While a vast array of alkynes has been explored in this context, the specific role of this compound in the direct development and function of catalysts for these reactions is not extensively documented in publicly available scientific literature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and broad applicability in synthesizing 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts by a reducing agent or introduced directly as a copper(I) salt. The catalytic cycle is understood to involve the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered cupracycle, ultimately leading to the triazole product upon rearrangement and protonolysis.

While the ethynyl group of this compound is theoretically capable of participating in CuAAC, specific studies detailing its use as a ligand or a component of a catalyst for this reaction are not readily found. The dicarboxylic acid functionality could, in principle, be used to anchor the molecule to a support or to coordinate with other metal centers, thereby creating a heterogeneous or multinuclear catalyst. However, detailed research findings, including performance data and mechanistic insights for such systems involving this compound, are not available in the reviewed literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in click chemistry as it obviates the need for a cytotoxic copper catalyst, making it particularly suitable for applications in biological systems. This reaction relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to accelerate the cycloaddition with an azide.

The linear structure of this compound, an acyclic alkyne, means that it does not possess the requisite ring strain to participate in SPAAC as the strained alkyne component. Consequently, its direct application in the development of catalysts or catalytic systems specifically for SPAAC is not chemically feasible or reported.

Catalytic Systems Facilitated by Triazole Formation

The formation of 1,2,3-triazoles through click chemistry is a powerful strategy for constructing ligands and scaffolding for catalytic systems. The triazole ring is a stable, aromatic heterocycle that can act as a coordinating ligand for a variety of metal centers. By functionalizing an alkyne or an azide with other chemical moieties, it is possible to create intricate molecular environments that can facilitate catalysis.

In principle, this compound could serve as a building block in this approach. The ethynyl group could be reacted with an azide-functionalized molecule to form a triazole-containing ligand. The terephthalic acid portion of the molecule could then be used to create larger assemblies, such as metal-organic frameworks (MOFs), where the triazole units could chelate to metal nodes, potentially endowing the resulting material with catalytic activity. However, the scientific literature lacks specific examples and detailed studies of catalytic systems derived from this compound via this triazole formation strategy. There are no available data tables or in-depth research findings to report on the catalytic performance or mechanistic details of such hypothetical systems.

Theoretical and Computational Studies of 2 Ethynylterephthalic Acid

Electronic Structure Calculations of 2-Ethynylterephthalic Acid and its Derivatives

Electronic structure calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ekb.egmdpi.com For this compound and its derivatives, these calculations provide a detailed picture of electron distribution, orbital energies, and reactivity descriptors. mdpi.comrsc.org

DFT methods are widely used to optimize the molecular geometry and calculate the electronic properties of molecules. ekb.egmdpi.com By solving the Kohn-Sham equations, DFT provides access to the molecule's electron density, from which various properties can be derived. dergipark.org.tr A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.comlibretexts.org

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.comdergipark.org.tr A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comrsc.org These parameters help in quantitatively predicting the chemical behavior of the molecule. mdpi.com For instance, a molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from electronic structure calculations. dergipark.org.tr The MEP map visualizes the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions. mdpi.comdergipark.org.tr

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and its Derivatives Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (η) (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| This compound | -7.25 | -2.10 | 5.15 | 4.675 | 2.575 |

| 2-Ethynyl-5-nitroterephthalic acid | -8.10 | -3.50 | 4.60 | 5.800 | 2.300 |

| 2-Ethynyl-5-aminoterephthalic acid | -6.50 | -1.80 | 4.70 | 4.150 | 2.350 |

| 2-(1-Propynyl)terephthalic acid | -7.10 | -2.05 | 5.05 | 4.575 | 2.525 |

This table is generated based on general principles of DFT calculations and substituent effects; it does not represent experimentally verified data.

Reaction Pathway Modeling for Ethynyl (B1212043) Group Transformations

The ethynyl group of this compound is a versatile functional handle for a variety of chemical transformations, most notably cycloaddition reactions. Computational modeling is a powerful tool for elucidating the mechanisms of these reactions, mapping potential energy surfaces, and identifying transition states. nih.gov

DFT calculations can be used to model the entire reaction coordinate for transformations of the ethynyl group. rsc.org A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which would transform the ethynyl group into a triazole ring. Computational studies can compare different proposed mechanisms, such as mononuclear versus binuclear copper-catalyzed pathways, by calculating the activation energies for each elementary step. rsc.org The pathway with the lowest energy barrier is predicted to be the dominant one. rsc.org

Another important reaction is the Diels-Alder cycloaddition, where the ethynyl group can act as a dienophile. masterorganicchemistry.com Frontier Molecular Orbital (FMO) theory is crucial here; the reaction is favorable when the HOMO of the diene can effectively overlap with the LUMO of the dienophile (the ethynyl group). masterorganicchemistry.com Computational modeling can predict the stereoselectivity and regioselectivity of such reactions by comparing the energies of the different possible transition states. nih.gov

These theoretical studies provide deep mechanistic insights that are often difficult to obtain through experiments alone. nih.gov By understanding the role of catalysts, solvents, and substituent effects on the reaction barriers, chemists can rationally design more efficient synthetic routes. nih.govrsc.org

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways of the Ethynyl Group Energies calculated using DFT methods.

| Reaction Type | Catalyst/Conditions | Proposed Pathway | Calculated Activation Energy (kcal/mol) |

| Azide-Alkyne Cycloaddition | Cu(I) with Diimine Ligand | Mononuclear | 14.5 |

| Azide-Alkyne Cycloaddition | Cu(I) with Diimine Ligand | Binuclear | 8.0 |

| Diels-Alder Cycloaddition | Thermal (with Cyclopentadiene) | endo Addition | 22.0 |

| Diels-Alder Cycloaddition | Thermal (with Cyclopentadiene) | exo Addition | 24.5 |

This table illustrates how computational chemistry can be used to compare reaction pathways; the values are hypothetical.

Molecular Dynamics Simulations of Self-Assembly Processes

This compound possesses functional groups—two carboxylic acids—that are capable of forming strong and directional hydrogen bonds. This feature makes it an excellent candidate for self-assembly into ordered supramolecular structures. Molecular Dynamics (MD) simulations are a key computational technique to study these dynamic processes at an atomic level. nih.gov

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov To study the self-assembly of this compound, a simulation would typically start with multiple molecules randomly distributed in a simulation box, solvated with water or another solvent. mdpi.com Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules interact and organize into more stable, lower-energy arrangements. nih.govmdpi.com

The analysis of MD trajectories provides a wealth of information. nih.gov Key analyses include:

Hydrogen Bond Dynamics: Tracking the formation, lifetime, and orientation of hydrogen bonds between the carboxylic acid groups, which are the primary driving force for assembly. nih.gov

Structural Stability: Calculating the root-mean-square deviation (RMSD) to see if the system reaches a stable, equilibrated structure. mdpi.com

Morphology Analysis: Visualizing the resulting aggregates to determine their shape, such as nanofibers, sheets, or other complex structures.

Solvent Accessible Surface Area (SASA): Measuring the area of the molecule exposed to the solvent, which typically decreases as molecules aggregate. nih.gov

These simulations can reveal how molecular-level interactions lead to macroscopic structures and can help explain the influence of factors like solvent and temperature on the self-assembly process. nih.govmdpi.com

Table 3: Summary of a Hypothetical MD Simulation of this compound Self-Assembly

| Simulation Parameter | Value/Description |

| Number of Molecules | 100 |

| Solvent | Water |

| Temperature | 298 K |

| Simulation Time | 500 ns |

| Key Findings | |

| Final Morphology | Formation of planar, ribbon-like structures. |

| Primary Interaction | Strong, dimeric hydrogen bonding between carboxylic acid groups. |

| Average H-bond Lifetime | 150 ps |

| Final SASA | 45% reduction from initial state |

This table represents typical parameters and potential outcomes for an MD simulation of a self-assembling small molecule.

Computational Design of 2-Ethynylterephthalate-Based MOFs and Coordination Polymers

This compound is a prime candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgrsc.org Computational methods are indispensable in the modern design and discovery of these materials, allowing for the in silico screening of vast numbers of potential structures before any synthetic work is undertaken. mit.edursc.orgcam.ac.uk

The computational design process typically follows a multi-step workflow:

Generation of Hypothetical Structures: A library of potential MOF structures is generated by computationally combining a linker, such as the deprotonated 2-ethynylterephthalate, with various metal nodes (e.g., Zn, Zr, Cu) and known network topologies. mit.edursc.org

Geometry Optimization: The initial structures are optimized using either classical force fields or, for higher accuracy, quantum mechanical methods (DFT) to find the most stable, low-energy configuration. rsc.orgfrontiersin.org

Property Prediction: The properties of the optimized structures are then calculated. For applications like gas storage and separation, Grand Canonical Monte Carlo (GCMC) simulations are performed to predict gas adsorption isotherms, uptake capacities, and selectivities for gases like CO₂, CH₄, and N₂. rsc.orgcam.ac.uk

Stability Analysis: The thermal and mechanical stability of the most promising candidates are evaluated to ensure they would be robust enough for practical applications. mit.edu

This high-throughput computational approach accelerates the discovery of high-performing materials by focusing experimental efforts on the most promising candidates. mit.edunih.gov The ethynyl group on the linker can also be preserved for post-synthetic modification, a possibility that can be explored computationally to design MOFs with advanced functionalities. nih.gov

Table 4: Hypothetical High-Throughput Computational Screening of 2-Ethynylterephthalate-Based MOFs

| MOF Candidate (Metal Node) | Topology | Predicted Pore Volume (cm³/g) | Predicted CO₂ Uptake (cm³/cm³ at 1 bar, 298 K) | Predicted CO₂/N₂ Selectivity |

| Zn-Ethal-MOF-1 | pcu | 0.85 | 45 | 50 |

| Zr-Ethal-MOF-1 | fcu | 1.10 | 62 | 42 |

| Cu-Ethal-MOF-1 | tbo | 0.98 | 55 | 65 |

| Mg-Ethal-MOF-1 | rht | 1.35 | 78 | 35 |

This table is an example of data that could be generated from a computational screening study to identify promising MOF candidates for CO₂ capture. Ethal = 2-Ethynylterephthalate.

Future Research Directions and Emerging Applications

Integration in Multifunctional Materials

The distinct functional groups of 2-ethynylterephthalic acid allow it to act as a versatile linker in the construction of multifunctional materials, particularly in the realm of metal-organic frameworks (MOFs). The carboxylic acid groups can coordinate with metal ions to form the primary framework structure, while the pendant ethynyl (B1212043) group remains available for post-synthetic modification. This opens avenues for creating materials with tailored properties.

Future research in this area will likely focus on:

Post-Synthetic Modification (PSM): The alkyne group is an ideal handle for PSM via highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the covalent attachment of various functional molecules (e.g., fluorescent dyes, catalytic centers, or biomolecules) to the MOF's internal surface without altering the underlying framework.

Hierarchical Structures: Researchers can use this compound to bridge different types of materials. For example, the carboxylates can bind to a metal oxide nanoparticle surface, while the ethynyl group can be used to polymerize or attach to a polymer matrix, creating robust organic-inorganic hybrid materials.

Responsive Materials: The ethynyl group can be derivatized with stimuli-responsive moieties. For instance, attaching a photo-switchable molecule could allow the material's properties, such as its porosity or catalytic activity, to be controlled by light. The inherent rigidity of the terephthalic acid backbone ensures that the structural integrity of the material is maintained during functionalization.

Table 1: Potential Applications of this compound in Multifunctional Materials

| Application Area | Integration Strategy | Resulting Functionality |

| Gas Storage & Separation | Use as a primary linker in MOFs with subsequent alkyne-azide click chemistry to introduce polar groups. | Enhanced selectivity for specific gases (e.g., CO2) through tailored pore environments. |

| Heterogeneous Catalysis | Immobilization of homogeneous catalysts (e.g., organometallic complexes) onto the MOF via the ethynyl group. | Creation of stable, recyclable catalysts with high activity and selectivity. |

| Chemical Sensing | Covalent attachment of fluorogenic or chromogenic sensor molecules to the alkyne moiety within a porous framework. | Development of highly sensitive and selective sensors for environmental pollutants or biomarkers. |

| Drug Delivery | Functionalization with biocompatible polymers (e.g., PEG) and targeting ligands via the ethynyl group. | Design of targeted drug delivery systems with controlled release profiles. |

Advanced Synthetic Strategies for Complex Architectures

Moving beyond simple polymers and frameworks, this compound serves as a critical starting point for the synthesis of complex, well-defined molecular architectures. Advanced synthetic strategies are required to precisely control the step-by-step construction of these molecules.

Key strategies include:

Convergent Synthesis: This approach involves synthesizing different fragments of the final molecule separately before combining them in the final steps. For example, the dicarboxylic acid portion of this compound could be converted into a complex diester or diamide, while the ethynyl group is simultaneously used in a Sonogashira coupling reaction to attach another large aromatic system. These two elaborate pieces can then be linked to form a highly complex final product.

Biomimetic Synthesis: Inspired by natural processes, this strategy aims to mimic biosynthetic pathways to construct complex molecules. engineering.org.cn For this compound, this could involve using its rigid structure as a scaffold to mimic the core of a natural product, followed by enzymatic or chemo-enzymatic modifications of its functional groups to build up complexity with high stereoselectivity. engineering.org.cn

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can improve efficiency, safety, and scalability. numberanalytics.com The synthesis of derivatives of this compound could be streamlined; for instance, an initial esterification could be followed immediately in the flow system by a palladium-catalyzed cross-coupling reaction on the alkyne, all without isolating intermediates. numberanalytics.com

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of both the alkyne and carboxylic acid groups can be expanded through the exploration of new reactions and catalysts. While classical reactions for these groups are well-established, the demand for greater efficiency, sustainability, and novel transformations drives continuous innovation.

Future research directions include:

Alkyne Metathesis: The development of new molybdenum or tungsten alkylidyne catalysts could enable efficient alkyne metathesis reactions with this compound derivatives. This would allow for the synthesis of novel conjugated polymers and macrocycles that are inaccessible through traditional cross-coupling methods.

C-H Activation: Instead of pre-functionalizing coupling partners, direct C-H activation strategies could be employed to couple the ethynyl C-H bond with various aromatic or aliphatic C-H bonds. This atom-economical approach, often utilizing rhodium or ruthenium catalysts, simplifies synthetic routes to complex molecules.

Solid Acid Catalysis: For reactions involving the carboxylic acid groups, such as esterification or amidation, replacing traditional homogeneous acid catalysts (e.g., H2SO4) with solid acid catalysts like zeolites or sulfated zirconia offers significant advantages. wikipedia.org These solid catalysts are easily separable, reusable, and often less corrosive, aligning with the principles of green chemistry. wikipedia.org

Dual Catalytic Systems: A burgeoning area of research involves the use of two distinct catalysts that operate orthogonally in a single pot to mediate different transformations. For this compound, one could envision a system where a metal catalyst activates the alkyne for a coupling reaction while an organocatalyst simultaneously facilitates an asymmetric transformation involving one of the carboxylic acid groups, enabling the rapid construction of chiral, complex molecules.

Table 2: Emerging Catalytic Systems for this compound

| Catalytic System | Target Functional Group | Potential Reaction Pathway | Desired Outcome |

| Gold (Au) Catalysis | Alkyne | Hydroamination / Hydroalkoxylation | Direct addition of amines or alcohols across the triple bond to form enamines or enol ethers under mild conditions. |

| Photoredox Catalysis | Alkyne / Carboxylic Acid | Atom Transfer Radical Addition (ATRA) / Decarboxylative Coupling | Generation of radical intermediates for novel C-C bond formations, expanding the scope of possible derivatizations. |

| Iron (Fe) Catalysis | Carboxylic Acid | Epoxy-carboxylic acid ring-opening | Use of environmentally benign iron catalysts for crosslinking with epoxy resins, creating sustainable polymer networks. rsc.org |

| Enzyme Catalysis | Carboxylic Acid | Asymmetric Esterification | Highly selective synthesis of chiral mono-esters, providing valuable building blocks for pharmaceuticals and fine chemicals. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethynylterephthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between terephthalic acid derivatives (e.g., iodoterephthalic acid) and terminal alkynes. Reaction parameters such as catalyst loading (Pd/Cu ratios), solvent polarity (DMF vs. THF), and temperature (60–100°C) critically affect yield. Purification via recrystallization or column chromatography is necessary to isolate the product, with HPLC-MS used to confirm purity (>95%) .

- Data Consideration : Tabulate yields against solvents and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂) to identify optimal conditions.

Q. How can spectroscopic techniques (FT-IR, NMR) unambiguously characterize this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ethynyl C≡C stretch (~2100 cm⁻¹) and carboxylic O-H stretch (~2500–3300 cm⁻¹).

- ¹H NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and the absence of protons on the ethynyl group.

- ¹³C NMR : Detect the sp-hybridized carbons (δ 70–90 ppm for C≡C). Cross-validate with XRD for crystalline structure confirmation .

Q. What are the key stability challenges for this compound under ambient and experimental conditions?

- Methodological Answer : The compound is sensitive to moisture (hydrolysis of ethynyl group) and UV light (radical formation). Stability tests should include:

- Thermogravimetric analysis (TGA) to assess thermal decomposition (>200°C).

- Accelerated aging studies (40°C/75% RH) monitored via HPLC.

- Storage recommendations: anhydrous solvents, inert atmosphere, and amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound-derived metal-organic frameworks (MOFs)?

- Methodological Answer : Discrepancies often arise from variations in MOF crystallinity, defect density, or activation protocols (e.g., solvent removal). Strategies include:

- Structural Analysis : Use synchrotron XRD or BET surface area measurements to correlate porosity with catalytic performance.

- Controlled Replication : Standardize synthesis (e.g., solvothermal vs. microwave-assisted) and activation (supercritical CO₂ vs. thermal) across labs .

- Data Consideration : Compare turnover numbers (TONs) against defect concentrations quantified via positron annihilation spectroscopy.

Q. What experimental design principles mitigate reproducibility issues in polymerization studies using this compound as a monomer?

- Methodological Answer : Reproducibility requires strict control over:

- Monomer Purity : Enforce batch-to-batch consistency via QC protocols (e.g., melting point, elemental analysis).

- Polymerization Conditions : Document initiator ratios (e.g., AIBN concentrations), degassing cycles, and reaction time.

- Post-Synthesis Processing : Standardize precipitation/washing steps to remove unreacted monomers .

- Data Contradiction Analysis : Use GPC to correlate molecular weight distributions with mechanical properties (DSC/TGA) across batches.

Q. How can computational modeling guide the design of this compound-based hybrid materials?

- Methodological Answer :

- DFT Calculations : Predict electronic interactions between ethynyl groups and metal clusters (e.g., Zn²⁺, Cu²⁺) to optimize MOF topology.

- MD Simulations : Model solvent diffusion pathways in MOFs to enhance selectivity in gas separation.

- Validation : Cross-check simulated adsorption isotherms with experimental gas uptake data .

Q. What strategies address conflicting data on the acid’s reactivity in nucleophilic vs. electrophilic environments?

- Methodological Answer : Contradictions may stem from solvent effects or competing reaction pathways. Systematic approaches include:

- Kinetic Studies : Monitor reaction progress (e.g., via in-situ IR) to identify rate-determining steps.

- Isotopic Labeling : Use deuterated solvents to trace protonation/deprotonation sites.

- Theoretical Insights : Apply Hammett plots to correlate substituent effects with reactivity trends .

Data Presentation and Analysis Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.